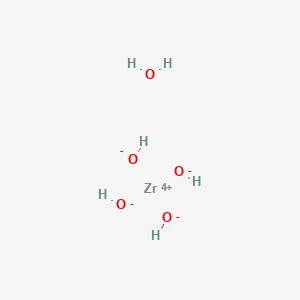

Zirconium(4+);tetrahydroxide;hydrate

Description

Conceptual Frameworks of Hydrous Zirconia and its Derivatives

The term "Zirconium(4+);tetrahydroxide;hydrate" represents a hydrated form of zirconium hydroxide (B78521). Conceptually, it belongs to a family of materials often described with the general formulas Zr(OH)₄·nH₂O or ZrO₂·nH₂O, known collectively as hydrous zirconia. wikipedia.org These materials are typically white, bulky, amorphous powders with low solubility in water but are soluble in dilute mineral acids. wikipedia.orgchemicalbook.com

The structure of hydrous zirconia is not straightforward and is often described as ill-defined. wikipedia.org In aqueous solutions, zirconium(IV) ions have a strong tendency to hydrolyze, forming complex species. rsc.org A key structural unit in the aqueous chemistry of zirconium is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. rsc.orgresearchgate.net The formation mechanism of hydrous zirconia particles often begins with the generation of this tetramer, which then aggregates to form nuclei and primary crystallites. researchgate.net The degree of polymerization and the number of hydroxyl groups can depend significantly on the synthesis conditions. researchgate.net This amorphous hydroxide precursor undergoes crystallization upon heating, typically starting around 500°C, to form zirconia (ZrO₂), often as a mixture of its monoclinic and metastable tetragonal phases. researchgate.net The properties of the final zirconia product are profoundly influenced by the nature of the initial hydroxide precursor. rsc.org

| Property | Value |

| Chemical Formula | Zr(OH)₄·nH₂O |

| Alternate Names | Zirconium(IV) hydroxide, Hydrous zirconia |

| Appearance | White, bulky, amorphous powder |

| Molar Mass | 159.253 g/mol (for Zr(OH)₄) |

| Density | 3.25 g/cm³ (solid) |

| Solubility | Low in water, soluble in dilute mineral acids |

| Decomposition | Decomposes to ZrO₂ at approximately 550°C |

Significance of this compound as a Precursor Material in Chemical Synthesis

This compound is a fundamentally important precursor in the synthesis of a vast range of advanced materials due to its reactivity and ability to be transformed into various forms of zirconia and other zirconium compounds. wikipedia.orgresearchgate.net It is widely used to prepare solid acid catalysts, which are crucial in the petroleum industry for processes like "cracking" to produce high yields of petrol and jet fuel. wikipedia.orgnoahchemicals.com

The synthesis of zirconia-based nanomaterials frequently employs zirconium hydroxide as the starting material. nih.gov Various chemical methods, including sol-gel, hydrothermal, and co-precipitation techniques, utilize zirconium hydroxide to produce zirconia nanoparticles with controlled shapes and sizes. nih.govresearchgate.net For instance, amorphous zirconium hydroxide powder can be used to synthesize anisotropic-shaped zirconia nanocrystals. nih.gov The structure and properties of the final zirconia powder are strongly affected by the nature of the hydrous zirconia precursor. rsc.org The conditions used to prepare the zirconium hydroxide, such as the final pH, can significantly alter the crystallization temperature and the phase transformation behavior of the resulting zirconia.

Furthermore, zirconium hydroxide is a key intermediate for creating pigments, glass, and dyes. chemicalbook.com Its use extends to the fabrication of advanced ceramics, where it is converted into zirconia (ZrO₂), a material known for its high thermal stability and mechanical strength, making it suitable for applications like thermal barrier coatings, dental implants, and solid oxide fuel cells. researchgate.netmdpi.comnih.gov

| Precursor | Synthesis Method | Resulting Material | Key Application |

| This compound | Calcination | Sulfated Zirconia | Solid acid catalyst for petroleum cracking wikipedia.orgnoahchemicals.com |

| Amorphous Zirconium Hydroxide Powder | Hydrothermal | Anisotropic Zirconia Nanocrystals | Advanced optics, light-emitting diodes nih.gov |

| Zirconium Hydroxide Gel | Sol-Gel | Nanophasic Tetragonal Zirconia | High-performance ceramics rsc.org |

| Zirconium Hydroxide | Wet Impregnation | Promoted Zirconia Catalysts (Sulfate, Molybdate, Tungstate) | Catalysis for various organic reactions kaimosi.com |

| Zirconium Hydroxide | Coating and Decomposition | Nanocrystalline Cubic-YSZ Fibers | Polymer composites kaimosi.com |

Historical Evolution and Contemporary Perspectives in Zirconium Hydroxide Research

Research into zirconium hydroxide and its derivatives has evolved significantly over the decades. Early studies focused on understanding its fundamental chemical properties and its role as a precursor for zirconia ceramics. In the 1990s, significant research was conducted on the superacid properties of sulfated zirconia, derived from zirconium hydroxide, highlighting its catalytic potential. wikipedia.org The crystal structure of precursor salts like zirconium oxychloride octahydrate, containing the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer, was crucial in developing models for the formation of crystalline zirconium hydroxide.

Contemporary research has expanded into more sophisticated and diverse applications. There is a strong focus on nanotechnology, with studies aimed at controlling the size, shape, and crystal phase of zirconia nanoparticles synthesized from zirconium hydroxide precursors for use in electronics and photocatalysis. rsc.orgnih.gov Modern synthesis techniques, such as microwave-assisted and bottom-up/top-down approaches, are being explored to produce stable nanophasic materials. rsc.orgnih.gov

Current research also investigates novel applications for zirconium hydroxide itself. Studies have shown its potential as a coating to improve the capacity retention of battery cathodes, particularly in lithium batteries. noahchemicals.com Its high reactivity is being explored for the decomposition of chemical warfare agents, where it has shown to be a highly effective reactive adsorbent. herts.ac.ukkennesaw.edu Furthermore, zirconium-based materials are being investigated for biomedical applications, including durable dental and orthopedic implants, and in emerging technologies like 3D printing and solar cells. researchgate.netzircon-association.org The ongoing study of its aqueous chemistry aims to provide a better foundation for applications such as corrosion protection coatings. researchgate.net

Structure

2D Structure

Properties

CAS No. |

59271-57-7 |

|---|---|

Molecular Formula |

H6O5Zr |

Molecular Weight |

177.27 g/mol |

IUPAC Name |

zirconium(4+);tetrahydroxide;hydrate |

InChI |

InChI=1S/5H2O.Zr/h5*1H2;/q;;;;;+4/p-4 |

InChI Key |

WIWFPCBMLUXFOG-UHFFFAOYSA-J |

Canonical SMILES |

O.[OH-].[OH-].[OH-].[OH-].[Zr+4] |

Origin of Product |

United States |

Synthetic Methodologies for Zirconium 4+ ;tetrahydroxide;hydrate Systems

Aqueous Precipitation Techniques

Aqueous precipitation is a widely employed method for the synthesis of Zirconium(4+);tetrahydroxide;hydrate due to its relative simplicity and scalability. This technique involves the generation of a supersaturated solution, leading to the formation and precipitation of the desired zirconium hydroxide (B78521) species.

Controlled Hydrolysis of Zirconium Salt Solutions

The controlled hydrolysis of zirconium salt solutions is a cornerstone of aqueous precipitation methods. Precursors such as zirconyl chloride (ZrOCl₂·8H₂O), zirconium oxychloride, and zirconium carbonate are commonly used. chemicalbook.comwikipedia.org The fundamental principle involves the reaction of these salts with a base, typically an ammonium (B1175870) hydroxide solution, to induce precipitation of zirconium hydroxide. chemicalbook.com For instance, the addition of an aqueous solution of zirconyl chloride to an ammonium hydroxide solution at a controlled pH results in the immediate formation of a white precipitate of this compound. chemicalbook.com

Another approach involves the hydrolysis of sodium zirconate (Na₂ZrO₃), which can be a more efficient process by eliminating a leaching step with hydrochloric acid that is required when starting from zircon minerals. icm.edu.pl This method involves a multistage hydrolysis in a stirred reactor at elevated temperatures. icm.edu.pl The reaction of zirconium tetrachloride with sodium hydroxide also yields a zirconium hydroxide precipitate. chemicalbook.com

The choice of precursor and the specific hydrolysis conditions are crucial in determining the characteristics of the resulting material. The mechanism of hydrous zirconia formation during hydrolysis and precipitation involves the estimation of a critical nucleus size, typically in the range of 1.5–2 nm. researchgate.net

The pH of the precipitation medium is a critical parameter that significantly influences the structural and morphological properties of the synthesized this compound. rsc.orgresearchgate.net Adjusting the pH can modulate the dimensions and structure of the precursor particles. rsc.org The rate at which the final pH is reached also plays a dominant role in determining the crystal structure of the zirconia formed after calcination of the hydrous oxide. cambridge.org

Research has shown that varying the pH of a zirconia sol from acidic to basic conditions affects the resulting crystalline phases. researchgate.net For example, in the synthesis from zirconium oxychloride, increasing the pH can lead to a decrease in the monoclinic phase and an increase in the tetragonal to monoclinic ratio. researchgate.net This is attributed to the influence of hydroxyl ions, which can lead to volumetric changes favoring the tetragonal phase. researchgate.net The particle size of the resulting zirconia nanocrystallites has also been observed to decrease with an increase in pH. researchgate.net

The following table summarizes the effect of pH on the properties of zirconia nanoparticles synthesized via co-precipitation:

| pH | Crystallite Size (nm) | Crystalline Phase Composition | Reference |

| 8 | 15.13 (maximum) | Varied monoclinic and tetragonal | researchgate.net |

| 10 | 8.67 (minimum) | Higher tetragonal fraction at pH 6 | researchgate.net |

| ~13 | --- | Only tetragonal phase formed | cambridge.org |

It has been noted that in the pH range of 7–11, rapid precipitation tends to yield a predominantly monoclinic zirconia phase, whereas slower precipitation favors the tetragonal phase. cambridge.org

The nature and concentration of the reagents used in the precipitation process have a profound impact on the characteristics of the resulting hydrous zirconia. The choice of the precipitating agent, for instance, can influence the particle size and crystallinity of the product. researchgate.net

The concentration of the zirconium precursor solution, such as ZrOCl₂, affects the primary particle size of the hydrous zirconia. researchgate.net An increase in the ZrOCl₂ concentration generally leads to a decrease in the primary particle size of monoclinic hydrous zirconia particles. researchgate.net The concentration of ions produced during hydrolysis, such as H⁺ ions, also plays a crucial role in controlling the secondary particle size of hydrous zirconia. researchgate.net Experimental results have shown that the average secondary particle size increases with an increase in H⁺ ion concentration up to a certain point, after which it begins to decrease. researchgate.net

The table below illustrates the effect of ZrOCl₂ concentration on the primary particle size of hydrous zirconia:

| ZrOCl₂ Concentration (mol/dm³) | Primary Particle Size | Reference |

| Increasing Concentration | Decreasing Size | researchgate.net |

Coprecipitation Approaches for Doped Hydrous Zirconia Systems

Coprecipitation is a versatile extension of the precipitation technique that allows for the synthesis of doped hydrous zirconia systems. This method involves the simultaneous precipitation of the zirconium hydroxide and the hydroxide of the doping element from a solution containing salts of both metals. This approach is widely used to incorporate stabilizing elements, such as yttrium, into the zirconia structure to produce yttria-stabilized zirconia (YSZ), which exhibits enhanced thermal stability and mechanical properties. nih.gov

The process typically involves dissolving the zirconium precursor (e.g., zirconium oxychloride) and a salt of the dopant metal (e.g., yttrium nitrate) in an aqueous solution. nih.gov A precipitating agent, such as ammonium hydroxide, is then added to induce the coprecipitation of the metal hydroxides. nih.gov The resulting precipitate is then washed, dried, and calcined to obtain the doped zirconia. The key to successful coprecipitation is to ensure homogeneous mixing of the precursors at the atomic level, which translates to a uniform distribution of the dopant within the final zirconia matrix.

Aging Processes in Precipitation Synthesis and Their Effect on this compound Properties

Aging, the process of holding the precipitate in its mother liquor for a period of time after precipitation, can significantly influence the properties of the synthesized this compound. This step can lead to changes in crystallinity, particle size, and phase composition. researchgate.net

Prolonged aging at elevated temperatures, for example at 100°C, can lead to the formation of a single-phase tetragonal ZrO₂ with enhanced thermal stability and a narrow size and pore distribution. researchgate.net The aging process allows for dissolution and reprecipitation of smaller, less stable particles onto larger, more stable ones, a phenomenon known as Ostwald ripening. This can lead to an increase in the average particle size and a narrowing of the particle size distribution.

Hydrothermal aging, which involves treating the material in an aqueous environment at elevated temperature and pressure, is another important aging process. nih.govabstractarchives.com This process can induce a phase transformation from the metastable tetragonal phase to the more stable monoclinic phase in zirconia-based materials. nih.gov The extent of this transformation is influenced by the composition and microstructure of the material. nih.gov For instance, some yttria-stabilized zirconia materials show resistance to hydrothermal degradation, while others exhibit an increase in the monoclinic phase content after aging. nih.gov The aging process can also affect the mechanical properties, such as flexural strength, and surface properties of the zirconia. abstractarchives.com

Sol-Gel Synthesis Routes

The sol-gel process is a versatile wet-chemical technique used for the synthesis of this compound with a high degree of homogeneity and purity at relatively low temperatures. acs.org This method involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase.

The process typically begins with the hydrolysis of a zirconium precursor, which can be an inorganic salt like zirconium oxychloride or a metal alkoxide. nih.gove3s-conferences.org This hydrolysis step leads to the formation of zirconium hydroxide. Subsequent condensation reactions between the hydrolyzed species result in the formation of a three-dimensional network characteristic of a gel. researchgate.net The properties of the final material, such as particle size, shape, and crystallinity, can be controlled by carefully managing the reaction parameters, including the precursor type, solvent, pH, and temperature. acs.orgresearchgate.net

For example, carbonate-containing zirconium hydroxide can be prepared via a sol-gel procedure. researchgate.net Another approach involves the electrolysis of a zirconium(IV) chloride solution to form a zirconium(IV) hydroxide sol, which is then gelled by dispersing droplets into an aqueous ammonia (B1221849) solution. researchgate.net The sol-gel method is advantageous for producing uniform, nano-sized powders. nih.gov For instance, zirconia nanoparticles can be synthesized from zircon sand by first producing zirconyl chloride and then using a sol-gel route with oxalic acid. aip.org This method has been shown to produce smaller particle sizes compared to conventional precipitation. aip.org

The following table outlines a typical sol-gel synthesis process for zirconia nanoparticles:

| Step | Description | Reference |

| Precursor Preparation | Dissolving zirconium oxychloride octahydrate and yttrium nitrate (B79036) hexahydrate in water. | nih.gov |

| Sol Formation | Adding ethylene (B1197577) glycol and citric acid under heating and stirring. | nih.gov |

| Gelation | Stepwise heating to eliminate organic materials and form a gel. | nih.gov |

| Calcination | Heating the gel at various temperatures to obtain the final nanopowder. | nih.gov |

Precursor Selection in Sol-Gel Processes

The sol-gel method is a versatile and widely used technique for synthesizing zirconium hydroxide nanoparticles due to its ability to control the physical properties, homogeneity, and purity of the final product at low temperatures. nih.gov The selection of the zirconium precursor is a critical first step that significantly influences the subsequent hydrolysis and condensation reactions, and ultimately the characteristics of the resulting zirconium hydroxide.

Zirconium Alkoxides: Zirconium alkoxides, such as zirconium n-propoxide and zirconium n-butoxide, are common precursors in non-aqueous sol-gel routes. kaimosi.comresearcher.life Their reactivity is governed by the length and branching of the alkyl chains. The hydrolysis of these alkoxides, followed by condensation, leads to the formation of a colloidal suspension (sol) that eventually transforms into a gel. researchgate.netresearchgate.net The use of zirconium(IV) n-propoxide, for instance, has been shown to produce nanocrystalline zirconia with a predominantly tetragonal phase. acs.org An EXAFS study on primary zirconium alkoxides like Zr(O-n-Pr)4 and Zr(O-n-Bu)4 in their parent alcohols provided insights into their structure and molecular complexity, which is crucial for understanding their reactivity in the sol-gel process. researcher.life

Organometallic Precursors: Besides simple alkoxides, other organometallic compounds are also employed. Zirconium(IV) acetate (B1210297) is another precursor used in the sol-gel synthesis of zirconia-silica gels. nih.gov The choice between an alkoxide like zirconium(IV) n-propoxide and an organic acid salt like zirconium(IV) acetate can significantly affect the resulting polymorphs of zirconia upon annealing. nih.gov The combination of zirconium alkoxides with other organometallic compounds can also produce heterometallic zirconium alkoxides, which act as single-source precursors for bimetallic oxides. nih.govacs.org

The table below summarizes some of the common precursors used in sol-gel processes for zirconium hydroxide synthesis.

Formation and Characterization of Zirconium Hydroxide Gels

The formation of zirconium hydroxide gels is a key step in the sol-gel process. This occurs through the hydrolysis and condensation of the selected zirconium precursors. For instance, zirconium hydroxide gel can be prepared by the controlled hydrolysis of zirconium oxychloride in the presence of sodium acetate. researchgate.net Another approach involves the controlled hydrolysis of zirconium carbonate in nitric acid, followed by gentle heating, to produce zirconium hydroxide nanoparticles. acs.orgusc.edu.au

These gels are typically amorphous and highly hydrated. muctr.ru Thermal analysis of these gels reveals that they undergo continuous dehydration over a wide temperature range. researchgate.net The decomposition often occurs in multiple stages, corresponding to the removal of absorbed and coordinated water, followed by the dehydration of the Zr(OH)4 gel itself. researchgate.net

Characterization of these gels is performed using a variety of techniques to understand their structure and properties. Techniques such as Extended X-ray Absorption Fine Structure (EXAFS), Raman spectroscopy, dynamic light scattering, and Small-Angle X-ray Scattering (SAXS) have been used to characterize nanoparticle sols and gels. acs.orgusc.edu.au These studies have revealed the presence of platelike particles with a high degree of short-range ordering, composed of stacked layers of two-dimensional "[Zr(OH)4]n" sheets. acs.orgusc.edu.au

Control over Nanoparticle Formation and Colloidal Stability in Sol-Gel Systems

The sol-gel method offers significant control over the size, shape, and crystallinity of the resulting nanoparticles. researchgate.net This control is achieved by manipulating various synthesis parameters such as pH, temperature, precursor concentration, and the presence of catalysts or additives.

For example, the pH of the solution plays a crucial role. Acid catalysis tends to favor hydrolysis reactions, leading to the formation of linear or randomly branched chains, while basic catalysis promotes condensation reactions, resulting in more uniform particles. researchgate.net The final pH of precipitation can affect the specific surface area of the resulting zirconium hydroxides. kaimosi.com

Hydrothermal and Solvothermal Synthesis of Zirconium Hydroxide Nanostructures

Hydrothermal and solvothermal methods are effective for synthesizing crystalline zirconium hydroxide and zirconia nanostructures directly from precursor solutions at elevated temperatures and pressures. epa.gov These methods are advantageous for producing well-crystallized nanoparticles with controlled morphology and narrow particle size distribution. mdpi.com

Solvothermal synthesis, which uses organic solvents as the reaction medium, has been employed to prepare zirconia and yttria-stabilized zirconia particles from zirconium hydroxide precursors. cambridge.org This method allows for the synthesis of nanocrystals with sizes around 5 nm. cambridge.org

Modulation of Crystal Configuration, Dimension, and Morphology through Hydrothermal Parameters

The physical and chemical properties of the hydrothermally synthesized nanostructures are highly dependent on the reaction parameters. These include temperature, pressure, reaction time, precursor type, and the presence of mineralizers or surfactants.

For instance, ZrO2 nanoparticles with a diameter of less than 10 nm have been successfully synthesized using zirconium nitrate as the precursor and ammonia water as the precipitant at 210 °C for 48 hours. scientific.net The morphology of the resulting nanostructures can be varied from rice grain-like particles to nanorods and hexagonal-shaped nanodiscs by adjusting the synthesis conditions. acs.org The use of different surfactants, such as Triton X-100, Tween-80, and sodium dodecylsulfate, can also modify the morphology of the final product, leading to nanorods, linked nanorods, and nanosheets. researchgate.net

The chemical prehistory of the starting materials is a major factor influencing the formation of nanostructures. scispace.comresearchgate.net Different preparation methods for the initial zirconium hydroxide can lead to the formation of spheres, cylinders, or hollow microspheres under hydrothermal conditions. scispace.comresearchgate.net

The table below illustrates the effect of varying hydrothermal parameters on the resulting zirconia nanostructures.

Effects of Hydrothermal Treatment on Hydroxyl Group Content and Ordering Degree

Hydrothermal treatment significantly affects the chemical and structural properties of zirconium hydroxide. The process can influence the content and ordering of hydroxyl groups within the material. The transformation from amorphous zirconium hydroxide to crystalline zirconia phases involves dehydroxylation and crystallization processes. scielo.org.mx

Studies have shown that hydrothermal treatment can lead to the formation of new hydroxyl groups, potentially P-OH groups when phosphate (B84403) is present, which can alter the acidic properties of the material. researchgate.net The ordering degree of the crystal structure is also enhanced by hydrothermal treatment, leading to the formation of well-defined crystalline phases. acs.org

Heterophase Conversion Methodologies

Heterophase conversion is a synthesis method that involves the reaction of a solid zirconium-containing compound with a solution, typically a base, to produce zirconium hydroxide. muctr.ru This technique is advantageous as it can yield a low-hydrous hydroxide with a high zirconium content that is less prone to aging and retains its ability to dissolve in acids. muctr.ru

A common example is the heterophase conversion of zirconium oxychloride (ZrOCl2·8H2O) using a base solution like ammonia, NaOH, or KOH. muctr.ru The concentration of the base can influence the transition of the zirconium hydroxide from a gel-like to a crystal-like state and can also alter its composition. muctr.ru This method has been shown to produce nanostructured zirconium hydroxide with a high specific surface area, which upon heat treatment, can lead to the formation of metastable tetragonal zirconia. muctr.ru

Processing of Solid Zirconium Salts with Base Solutions

A conventional and widely employed method for synthesizing zirconium hydroxide involves the reaction of solid zirconium salts with base solutions. This precipitation technique is straightforward and can be conducted using various zirconium precursors and alkaline agents.

Commonly used zirconium salts include zirconium tetrachloride (ZrCl₄) and zirconyl chloride octahydrate (ZrOCl₂·8H₂O). The choice of the base is critical and can influence the properties of the final product. Typical bases include sodium hydroxide (NaOH) and ammonium hydroxide (NH₄OH). chemicalbook.com

The general reaction mechanism involves the hydrolysis of zirconium ions in an aqueous solution, followed by precipitation upon the addition of a base. For instance, when zirconium tetrachloride is dissolved in water, it hydrolyzes to form zirconyl chloride. The subsequent addition of a base, such as sodium hydroxide, leads to the precipitation of zirconium hydroxide, as depicted in the following reaction:

ZrCl₄(aq) + 4NaOH(aq) → Zr(OH)₄(s) + 4NaCl(aq) chemicalbook.com

In a typical laboratory-scale synthesis, a solution of zirconyl chloride octahydrate is prepared and a base, like ammonium hydroxide, is added dropwise with constant stirring until a desired pH, often around 9, is reached. This results in the immediate formation of a white precipitate of zirconium hydroxide. chemicalbook.com The precipitate is then typically aged, filtered, washed extensively with deionized water to remove residual ions, and finally dried to obtain the zirconium hydroxide product.

| Precursor Salt | Base Solution | Key Process Steps | Reference |

| Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) | Ammonium hydroxide (NH₄OH) | Dropwise addition of base to salt solution, pH control at 9, stirring for 6 hours, evaporation, washing, and drying. | chemicalbook.com |

| Zirconium tetrachloride (ZrCl₄) | Sodium hydroxide (NaOH) | Addition of NaOH solution to an aqueous solution of the zirconium salt to induce precipitation. | chemicalbook.com |

Synthesis from Fluorine- and Chlorine-Containing Zirconium Compounds

Zirconium hydroxide can be synthesized from various halogen-containing zirconium compounds, with chlorine-containing precursors being the most common. Zirconyl chloride (ZrOCl₂) is a frequently used starting material for the synthesis of zirconium hydroxide through hydrolysis. icm.edu.pl

The synthesis process typically involves dissolving zirconyl chloride in water and then adding a base, such as ammonium hydroxide, to precipitate zirconium hydroxide. icm.edu.pl This method is a staple for producing zirconium hydroxide due to the accessibility and reactivity of zirconyl chloride.

While direct synthesis from fluorine-containing zirconium compounds is less common for producing pure zirconium hydroxide, fluorinated zirconia materials are of significant interest for catalytic applications. These are often prepared through post-synthesis modification of zirconium hydroxide. One such method involves the anionic exchange between a pre-synthesized zirconium hydroxide and a fluorine-containing acid, such as trifluoroacetic acid. researchgate.netresearchgate.net In this process, the hydroxide groups on the surface of the zirconium hydroxide are exchanged with fluoride (B91410) ions, leading to a fluorinated zirconia material upon calcination. This method allows for the incorporation of fluorine into the zirconia structure, which can significantly alter its surface acidity and catalytic properties. researchgate.netresearchgate.net

| Precursor | Reagent | Method | Outcome | Reference |

| Zirconyl chloride (ZrOCl₂) | Ammonium hydroxide (NH₄OH) | Hydrolysis/Precipitation | Zirconium hydroxide | icm.edu.pl |

| Zirconium oxo/hydroxide | Trifluoroacetic acid | Anionic Exchange | Fluorinated zirconia | researchgate.netresearchgate.net |

Alternative and Advanced Synthetic Pathways

Beyond traditional precipitation methods, several alternative and advanced synthetic routes have been developed to produce zirconium hydroxide with tailored properties, such as high surface area, controlled particle size, and enhanced purity. These methods are often designed to be more efficient or to yield materials suitable for specific high-performance applications.

Auto-Combustion Synthesis using Organic Fuels

Auto-combustion synthesis is a rapid and energy-efficient method for producing fine, homogeneous ceramic powders. This technique involves a redox reaction between a zirconium salt (the oxidizer) and an organic fuel. Common fuels include urea (B33335) and glycine.

In this process, an aqueous solution containing a zirconium salt, such as zirconyl nitrate, and the organic fuel is heated. As the water evaporates, a viscous gel is formed, which then ignites and undergoes a self-sustaining combustion reaction. This exothermic reaction provides the energy for the decomposition of the precursors and the formation of the desired oxide or hydroxide. The use of urea as a fuel has been shown to be effective in controlling the particle size and morphology of the resulting zirconium-based materials. The product of the combustion is often a precursor that can be further processed to obtain pure zirconium hydroxide.

Electrodeposition of Zirconium Hydroxide Thin Films

Electrodeposition is a technique used to coat a conductive substrate with a thin film of a desired material. Amorphous zirconium hydroxide thin films can be produced by cathodic electrodeposition from an aqueous solution of zirconyl chloride (ZrOCl₂). This method allows for nanoscale control of the film thickness.

The process involves applying a cathodic potential to a substrate immersed in the electrolyte solution. This generates hydroxide ions at the cathode surface, which then react with the zirconium ions in the solution to form a zirconium hydroxide film that deposits onto the substrate. The resulting films can have a high specific surface area and a porous nanostructure.

Hydrolysis of Sodium Zirconate for Shortened Synthesis Routes

A more efficient and shorter synthesis route for zirconium hydroxide has been developed through the hydrolysis of sodium zirconate (Na₂ZrO₃). icm.edu.pl This method bypasses the intermediate step of producing zirconyl chloride from sodium zirconate, which is a common industrial practice. icm.edu.pl Sodium zirconate itself is typically obtained from the alkaline roasting of zircon minerals. icm.edu.pl

The hydrolysis process is carried out in a stirred reactor at an elevated temperature, for example, 70°C. icm.edu.pl A multi-stage hydrolysis, where water is added in several steps, has been shown to be effective. icm.edu.pl In one study, a 13-stage hydrolysis of 4000 grams of sodium zirconate feed with a total of 890 liters of water yielded 2500 grams of zirconium hydroxide. icm.edu.pl This process has been demonstrated to effectively reduce impurities like silicon and sodium. icm.edu.pl

| Parameter | Value |

| Starting Material | Sodium Zirconate (Na₂ZrO₃) |

| Process | Multi-stage Hydrolysis |

| Temperature | 70°C |

| Feed (Na₂ZrO₃) | 4000 grams |

| Water | 890 liters |

| Yield (Zr(OH)₄) | 2500 grams |

This shortened route is more environmentally friendly as it reduces the use of strong acids like HCl that are required in the traditional process involving zirconyl chloride. icm.edu.pl

Pechini Method for Zirconium Oxide Nanoparticle Precursors

The Pechini method is a sol-gel technique used to synthesize multicomponent ceramic powders with high purity and homogeneity at a nanoscale. This method can be employed to prepare precursors for zirconium oxide nanoparticles, which involves the formation of a zirconium hydroxide gel.

In this process, a zirconium salt, such as zirconium n-butoxide, is dissolved in a solvent like 1-butanol. kaimosi.com A chelating agent, typically citric acid, is added to form a stable zirconium citrate (B86180) complex. A polyhydroxy alcohol, such as ethylene glycol, is then introduced, and the solution is heated to promote polymerization between the chelated metal complexes. This results in the formation of a stable, homogeneous gel. The gel can then be calcined to produce zirconium oxide nanoparticles. The initial gel formation is essentially the creation of a zirconium hydroxide network stabilized by the organic polymer. The pH is often controlled during the synthesis, for instance, at a pH of 8, to facilitate the formation of the hydroxide. kaimosi.com

Advanced Characterization Techniques for Zirconium 4+ ;tetrahydroxide;hydrate Systems

Structural and Crystallographic Analysis

Structural analysis of zirconium hydroxide (B78521) systems reveals critical information about their crystalline phases, particle size, and morphology, which collectively dictate their material properties.

X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Determination

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the crystallite size of zirconium hydroxide materials. As-synthesized Zirconium(4+);tetrahydroxide;hydrate often presents as an amorphous solid. researchgate.neticm.edu.pl XRD patterns of this amorphous phase typically show broad, diffuse peaks rather than sharp, well-defined reflections, indicating the absence of long-range atomic order. researchgate.net

Upon thermal treatment (calcination), the amorphous zirconium hydroxide undergoes crystallization. Depending on the temperature and other synthesis conditions, it can transform into various crystalline polymorphs of zirconium dioxide (ZrO₂), primarily the tetragonal and monoclinic phases. nih.gov The XRD technique is instrumental in identifying these phases based on their unique diffraction patterns. For instance, studies have shown the formation of tetragonal or mixed-phase (tetragonal and monoclinic) ZrO₂ from the calcination of the hydroxide precursor. researchgate.net

Furthermore, XRD data is widely used to calculate the average crystallite size of the nanocrystals formed. The Scherrer equation is commonly applied to the full width at half maximum (FWHM) of the diffraction peaks to estimate the size of the crystalline domains. semanticscholar.orgbohrium.comupi.edu Research has reported the formation of nanocrystalline ZrO₂ with average crystallite sizes ranging from a few nanometers to over 70 nm, depending on the calcination temperature and duration. nih.govkaimosi.comekb.eg For example, one study determined the average crystallite size of calcined zirconium oxide to be 15.65 nm. ekb.eg Another investigation noted that nanocrystalline cubic-YSZ derived from a zirconium hydroxide precursor had an average crystallite size of 30-35 nm. kaimosi.com

| Material | Phase Identified | Average Crystallite Size (nm) | Key Findings |

|---|---|---|---|

| As-synthesized Zirconium Hydroxide | Amorphous | N/A | Broad XRD peaks confirm the lack of long-range crystalline order. icm.edu.plresearchgate.net |

| Calcined Zirconium Hydroxide (500 °C) | Tetragonal/Monoclinic ZrO₂ | ~15.65 | Transformation from amorphous to nanocrystalline phase upon heating. ekb.eg |

| Zirconium Hydroxide-coated Jute (1200°C) | Cubic-YSZ | 30-35 | High-temperature decomposition leads to the formation of nanocrystalline cubic-YSZ. kaimosi.com |

| Hydrothermally Synthesized ZrO₂ | Tetragonal/Monoclinic | ~12-24 | Particle size can be controlled via hydrothermal synthesis parameters. researchgate.netnih.gov |

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanocrystalline Features

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for visualizing the atomic structure of materials, providing direct evidence of nanocrystalline features in this compound systems. HRTEM images can reveal the morphology, size, and crystal structure of individual nanoparticles. nih.gov

For amorphous zirconium hydroxide, HRTEM confirms the lack of a regular, repeating atomic arrangement. In its calcined, nanocrystalline forms, HRTEM allows for the direct measurement of particle size and observation of the lattice fringes, which are the visual manifestation of the crystallographic planes. researchgate.net This enables researchers to confirm the crystalline phase identified by XRD at the single-particle level. For example, HRTEM has been used to confirm the high crystalline feature of pure monoclinic ZrO₂ nanostructures. researchgate.net

HRTEM is also invaluable for studying phase transitions and interfaces within the material. It has been employed to observe the monoclinic-to-tetragonal phase transition induced by electron beam irradiation within isolated zirconia nanoparticles in-situ. researchgate.net Such studies provide fundamental insights into the stability and transformation mechanisms of zirconia polymorphs at the nanoscale.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FE-SEM), are indispensable for characterizing the surface morphology and microstructure of this compound. These techniques provide detailed images of the material's surface topography, particle shape, and state of agglomeration.

SEM analysis of fresh Zr(OH)₄ often reveals it to be composed of amorphous crystallites. researchgate.net Studies have shown varied morphologies, including quasi-spherical and elongated shapes. researchgate.net The size of these primary crystallites can be in the range of tens of nanometers. For instance, one study reported that fresh Zr(OH)₄ consisted of amorphous crystallites around 20 nm in size. researchgate.net

FE-SEM provides even greater surface detail. It has been used to observe the ordered lamellar and multilayered morphology of zirconia synthesized using templates. researchgate.net The effect of thermal treatment on morphology is also clearly visualized with SEM/FE-SEM. As the calcination temperature increases, the primary crystallites can grow and sinter, leading to larger particles with irregular shapes. researchgate.net For example, upon calcination to 823 K, the crystallite size of a sample increased to 50-100 nm. researchgate.net

Small-Angle X-ray Scattering (SAXS) for Nanoparticle Dimension and Ordering

Small-Angle X-ray Scattering (SAXS) is a specialized scattering technique used to determine the size, shape, and distribution of nanoparticles and nanoscale structures in the approximate range of 1 to 100 nm. For this compound systems, SAXS is particularly useful for characterizing the dimensions and arrangement of particles in colloidal suspensions and gels. researchgate.net

SAXS studies have revealed that zirconium hydroxide nanoparticles can self-assemble into various shapes, including nanorods, nanosheets, and extended nanochains. researchgate.net One investigation using SAXS on aqueous zirconium hydroxide colloids identified the presence of platelike particles with a width of 2.8 ± 0.4 nm and a thickness of 0.5 ± 0.1 nm. researchgate.net These platelets were found to exhibit a high degree of short-range ordering, composed of stacked layers of two-dimensional "[Zr(OH)₄]n" sheets. researchgate.net

By analyzing the scattering patterns, SAXS can provide quantitative data on particle dimensions and polydispersity. acs.org It is a powerful tool for tracking the evolution of nanoparticle formation and aggregation during synthesis, such as in sol-gel processes, by detecting the emergence of particles, even amorphous ones, at early reaction stages. acs.orgresearchgate.net

Spectroscopic Investigation of Chemical Bonding and Surface Chemistry

Spectroscopic techniques are vital for probing the chemical bonds, functional groups, and surface chemistry of this compound, which are central to its reactivity and performance in applications like catalysis and adsorption.

Fourier Transform Infrared (FTIR) Spectroscopy for Hydroxyl Group Analysis and Adsorbate Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the chemical characterization of zirconium hydroxide. It is highly sensitive to the vibrational modes of chemical bonds, making it ideal for identifying functional groups present in the material, particularly hydroxyl (-OH) groups and water molecules. researchgate.netmdpi.com

The FTIR spectrum of this compound typically displays characteristic absorption bands. A broad band in the region of 3000-3600 cm⁻¹ is assigned to the O-H stretching vibrations (ν(OH)) of surface hydroxyl groups and physically adsorbed water molecules. researchgate.netekb.eg A peak around 1630 cm⁻¹ corresponds to the H-O-H bending mode (δ(H₂O)) of hydrated water. researchgate.netekb.eg The presence of bands corresponding to Zr-O vibrations is also observed, typically in the lower wavenumber region (e.g., below 750 cm⁻¹). ekb.egresearchgate.net

FTIR is also crucial for studying the nature of the hydroxyl groups. Zirconium hydroxide is known to possess both terminal and bridging hydroxyl groups, which exhibit different acidic and basic properties. researchgate.net The interaction of these groups with probe molecules or adsorbates can be monitored by changes in the FTIR spectrum. For example, the adsorption of fluoride (B91410) ions on hydrous zirconium oxide leads to the replacement of surface -OH groups, which can be observed spectroscopically. researchgate.net Similarly, treating the material with acids or bases results in distinct changes in the hydroxyl region and the appearance of new bands corresponding to the adsorbate (e.g., sulfate (B86663) or ammonium (B1175870) species), allowing for the identification of active sites. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| 3000-3600 (broad) | O-H stretching (ν(OH)) | Indicates presence of surface hydroxyl groups and adsorbed water. researchgate.netekb.eg |

| ~1630 | H-O-H bending (δ(H₂O)) | Confirms the presence of molecular water (hydrate). researchgate.net |

| ~1350 | Zr-OH bending | Relates to the bending vibrations of hydroxyl groups bonded to zirconium. researchgate.net |

| 400-750 | Zr-O stretching | Characteristic of the zirconium-oxygen framework in the material. ekb.eg |

Thermal and Surface Property Characterization

Dynamic Light Scattering (DLS) for Colloidal Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive, well-established technique used to determine the size distribution of small particles in suspension or polymers in solution. For colloidal systems of this compound, which often consist of nanoparticles or agglomerates in a liquid medium, DLS is an indispensable tool for characterization. The technique works by illuminating the colloidal sample with a laser beam and analyzing the intensity fluctuations of the scattered light. These fluctuations are a direct result of the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. The rate of these fluctuations is then correlated to the particle size through the Stokes-Einstein equation.

The primary output from a DLS measurement is the hydrodynamic diameter (or hydrodynamic radius) of the particles. This represents the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. It is important to note that the hydrodynamic diameter includes not only the core of the particle but also any layers that are associated with it in the solution, such as solvent molecules or stabilizing ions.

In the context of this compound, DLS can be employed to monitor the temporal evolution of particle size during synthesis or to assess the stability of a colloidal suspension under various conditions. For instance, changes in pH, temperature, or ionic strength of the medium can induce agglomeration or disaggregation of the particles, which can be readily detected by DLS.

Table 1: Illustrative DLS Data for this compound Colloidal Suspension

| Sample ID | pH | Temperature (°C) | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

| ZTH-1 | 4.0 | 25 | 120 | 0.25 |

| ZTH-2 | 7.0 | 25 | 350 | 0.45 |

| ZTH-3 | 9.0 | 25 | 210 | 0.30 |

| ZTH-4 | 7.0 | 50 | 480 | 0.55 |

This table is illustrative and compiled from typical findings in the literature; it does not represent data from a single specific study.

The Z-Average diameter is an intensity-weighted mean hydrodynamic size of the particle distribution, while the Polydispersity Index (PDI) is a measure of the broadness of the size distribution. A PDI value below 0.1 is typically considered monodisperse, while values above 0.7 indicate a very broad size distribution. The illustrative data suggests that the particle size of this compound is sensitive to pH and temperature, with a tendency to agglomerate at neutral pH and elevated temperatures.

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential is a key parameter for understanding the surface charge of particles in a colloidal suspension and is a critical indicator of the stability of the system. For this compound, the surface chemistry is dominated by hydroxyl groups that can undergo protonation or deprotonation depending on the pH of the surrounding medium. This results in a net positive or negative charge on the particle surface, which in turn attracts a layer of counter-ions from the solution. The zeta potential is the electric potential at the boundary of this electrical double layer.

The magnitude of the zeta potential is directly related to the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. A high absolute zeta potential (typically > ±30 mV) indicates strong inter-particle repulsion and thus a stable colloidal system, as the particles are less likely to agglomerate. Conversely, a low zeta potential suggests weaker repulsion and a greater tendency for the particles to flocculate or coagulate.

Zeta potential is commonly measured using electrophoretic light scattering (ELS), where an electric field is applied to the colloidal suspension. The charged particles migrate towards the electrode of opposite polarity, and their velocity is measured. This velocity is then used to calculate the electrophoretic mobility, from which the zeta potential can be determined using the Henry equation.

The isoelectric point (IEP) is the pH at which the zeta potential is zero. At the IEP, the net surface charge of the particles is zero, and the colloidal system is least stable. For this compound, the IEP is a crucial characteristic that influences its behavior in various applications.

Table 2: Illustrative Zeta Potential Data for this compound Suspension as a Function of pH

| pH | Zeta Potential (mV) | Colloidal Stability |

| 2.0 | +45 | High |

| 4.0 | +32 | Good |

| 6.0 | +15 | Moderate |

| 7.5 | 0 | Unstable (Isoelectric Point) |

| 9.0 | -28 | Moderate |

| 11.0 | -42 | High |

This table is illustrative and compiled from typical findings in the literature; it does not represent data from a single specific study.

The illustrative data demonstrates the amphoteric nature of the this compound surface. In acidic conditions, the surface is positively charged due to the protonation of hydroxyl groups, while in alkaline conditions, it becomes negatively charged due to deprotonation. The colloidal stability is lowest around the isoelectric point.

Theoretical and Computational Studies of Zirconium 4+ ;tetrahydroxide;hydrate

Electronic Structure and Defect Chemistry

Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of zirconium hydroxide (B78521), which are otherwise difficult to measure experimentally.

Theoretical Exploration of Vacancies and Trapped Electrons in Zirconia Systems

Theoretical studies have considered two primary categories of defects in the zirconium hydroxide lattice. The first involves the removal of a complete Zr(OH)₄ unit, which creates a "hole" in the lattice but does not result in any states within the band gap. researchgate.net

The second class of defects consists of paramagnetic centers, which are created by the removal of an •OH radical or an •H atom. researchgate.net These defects, such as Zr•, Zr–O•, or Zr–O•–Zr (where '•' represents an unpaired electron), introduce either occupied states (in the case of Zr•) or empty states (for Zr–O• or Zr–O•–Zr) deep within the band gap. researchgate.net The Zr–O•–Zr center, for example, can yield a state 1.7 eV above the valence band maximum. dtic.mil The presence of these defect states is significant as they offer a potential explanation for experimentally observed photoluminescence and optical absorption at energies well below the predicted band gap. researchgate.net

Molecular Dynamics and Quantum Mechanical Simulations

Molecular dynamics (MD) and quantum mechanical simulations provide atomic-level insights into the behavior of zirconium species in aqueous environments, detailing their structure, stability, and polymerization tendencies.

Modeling of Structural Motifs and Polymerization Pathways

Computational studies have provided detailed geometric information on the structural motifs that form the basis for zirconium polymers. nih.gov The fundamental structural unit observed in dimer, trimer, and tetramer clusters is an eight-coordinated Zr⁴⁺ ion. acs.org This ion is surrounded by bridging hydroxide ions and water molecules. acs.org

In the gas-phase optimized tetramer, the Zr-Zr distances are between 3.7-3.8 Å. The Zr-O bond distances are approximately 2.2 Å for the bridging hydroxides and 2.3-2.4 Å for the water ligands. acs.org These computational results on structural motifs are crucial for suggesting potential polymerization pathways for building larger zirconium-based structures. nih.gov

Table 2: Key Geometrical Parameters of the Zirconium Tetramer [Zr₄(OH)₈(H₂O)₁₆]⁸⁺

| Parameter | Value | Description | Source(s) |

|---|---|---|---|

| Zr⁴⁺ Coordination Number | 8 | Consistent with general Zr⁴⁺ coordination. | acs.orgnih.gov |

| Zr-Zr Distance | 3.7 - 3.8 Å | Distance between adjacent zirconium ions. | acs.org |

| Zr-O (hydroxide bridge) | ~2.2 Å | Bond length to bridging OH⁻ groups. | acs.org |

| Zr-O (water ligand) | 2.3 - 2.4 Å | Bond length to coordinated H₂O molecules. | acs.org |

| Overall Structure | Planar | The four Zr⁴⁺ ions lie in a single plane. | acs.orgnih.gov |

Computational Elucidation of Surface Reaction Mechanisms

DFT calculations are a powerful tool for investigating the mechanisms of reactions occurring on the surface of zirconium hydroxide and related materials. These studies provide molecular-level details about adsorption processes and decomposition pathways. nih.govdtic.mil

For example, the surface reactivity of Zr(OH)₄ has been studied in the context of decomposing chemical warfare agent simulants, such as dimethyl methylphosphonate (B1257008) (DMMP). researchgate.netkennesaw.edu Zr(OH)₄ acts as a reactive adsorbent, irreversibly binding the phosphorus-containing products from the reaction. researchgate.netkennesaw.edu

DFT has also been applied to understand the adsorption of molecules like carbon dioxide (CO₂) on amorphous zirconium hydroxide surfaces. chemrxiv.org These simulations, combined with experimental data, indicate that CO₂ adsorption on amorphous Zr(OH)₄ is weaker and more heterogeneous compared to crystalline zirconia surfaces. chemrxiv.org This difference is attributed to fewer and stronger Zr-O bonds on the amorphous surface. chemrxiv.org Such computational studies are vital for understanding the catalytic and adsorbent properties of zirconium hydroxide, providing insights that can guide the development of materials for applications like decontamination and catalysis. dtic.milresearchgate.net

Adsorption Enthalpies, Entropies, and Bond Lengths of Surface Species

Computational chemistry allows for the detailed examination of the energetic and geometric parameters of molecules adsorbed on the surface of zirconium hydroxide. These parameters, including adsorption enthalpies, entropies, and bond lengths, are fundamental to understanding the nature and strength of surface interactions.

Detailed Research Findings:

DFT calculations have been employed to determine the adsorption energies of various small molecules on models of the amorphous Zr(OH)₄ surface. The adsorption energy is a key indicator of the strength of the interaction between the adsorbate and the surface. For instance, studies on the adsorption of water and carbon dioxide provide insight into the fundamental surface properties of the material. While comprehensive data across a wide range of species for adsorption enthalpies and entropies are not compiled in single sources, specific values and structural data have been calculated.

In simulations of water adsorption on zirconia surfaces, which share features with zirconium hydroxide, dissociative adsorption is often energetically favorable, with adsorption energies ranging from -0.83 eV to -1.50 eV depending on the specific surface and water coverage.

The structure of the amorphous Zr(OH)₄ surface itself has been modeled, revealing average Zr-O bond lengths of approximately 2.15 Å. researchgate.net Upon adsorption, the geometries of both the surface and the adsorbate molecules are altered. For example, in the atomic layer deposition of zirconium oxide using zirconium precursors on a hydroxylated surface, the Zr-O bond length of the newly formed surface species is calculated to be around 2.0 to 2.1 Å. nih.gov The bond lengths within the adsorbed molecules also change, indicating the formation of new chemical bonds with the surface. For example, the interaction of CO₂ with the surface can lead to the formation of carbonate species, which involves a change in the C-O bond lengths and angles compared to the free CO₂ molecule.

The table below summarizes computed data for selected adsorbates on zirconium-based surfaces from various theoretical studies. It is important to note that exact values can vary depending on the computational model and methods used.

| Adsorbate Molecule | Surface Model | Adsorption Energy (eV) | Key Bond Lengths of Surface Species (Å) |

| Water (H₂O) | Hydroxylated monoclinic ZrO₂ | -0.83 to -1.50 | Zr-O: ~2.0 - 2.1 |

| Carbon Dioxide (CO₂) | Amorphous Zr(OH)₄ | Weaker than on crystalline ZrO₂ researchgate.netacs.org | C-O (in carbonate): Varies with coordination |

| Dimethylamine (HNMe₂) | Hydroxylated ZrO₂ surface | Desorption energy: 0.93 (21.4 kcal/mol) | N-H: 1.019, Zr-O: 2.076 |

Predicting Relative Stabilities of Molecular Adsorbates and Reaction Products

A significant application of theoretical calculations is the prediction of the relative stabilities of different molecules adsorbed on the zirconium hydroxide surface and the products that may form from surface reactions. This information is vital for applications in decontamination and gas capture, as it helps identify which chemical species will bind most strongly and what decomposition pathways are most likely.

Detailed Research Findings:

Computational simulations have been used to predict the binding and reactivity of various atmospheric and toxic chemical species on amorphous zirconium hydroxide. These studies involve calculating the binding energies of the molecularly adsorbed state and the energies of potential reaction products formed on the surface, such as through the reaction with surface hydroxyl groups. dtic.mil

A key finding from these theoretical investigations is the relative stability of different adsorbates and their corresponding reaction products. Simulations have predicted the following order of increasing stability for several hazardous molecules and their surface products on Zr(OH)₄:

CO₂ < NO₂ < HF, GB, SO₂

This ordering suggests that zirconium hydroxide has a particularly strong affinity for hydrogen fluoride (B91410) (HF), the nerve agent Sarin (GB), and sulfur dioxide (SO₂), which readily react with the surface hydroxyl groups to form stable zirconium fluorides, organophosphonates (in the case of GB decomposition), and sulfites, respectively. dtic.mil Carbon dioxide interacts less strongly, forming carbonate-like species, while nitrogen dioxide forms nitrates. dtic.mil

The decomposition of the nerve agent simulant dimethyl methylphosphonate (DMMP) on Zr(OH)₄ has also been studied, showing that Zr(OH)₄ is a highly reactive substrate that irreversibly binds the phosphorus-containing reaction products. kennesaw.edu This high reactivity and the stability of the resulting surface-bound products are crucial for its effectiveness in chemical defense applications.

The table below summarizes the qualitative stability and reactivity of various adsorbates on the Zirconium(4+);tetrahydroxide;hydrate surface based on computational predictions.

| Molecular Adsorbate | Predicted Reaction Product(s) | Relative Stability of Adsorbate/Product |

| Carbon Dioxide (CO₂) | Carbonate-like species | Low |

| Nitrogen Dioxide (NO₂) | Nitrite (B80452)/Nitrate (B79036) species | Moderate |

| Hydrogen Fluoride (HF) | Zirconium fluorides | High |

| Sarin (GB) | Surface-bound organophosphonates | High |

| Sulfur Dioxide (SO₂) | Sulfite (B76179)/Sulfate (B86663) species | High |

| Dimethyl methylphosphonate (DMMP) | Irreversibly bound phosphorus products | High |

These computational predictions are invaluable for understanding the mechanisms behind the high adsorptive and reactive capacity of this compound and for guiding the design of materials with enhanced performance for specific applications. dtic.mil

Surface Chemistry and Reactivity of Zirconium 4+ ;tetrahydroxide;hydrate

Nature of Surface Hydroxyl Groups and Active Sites

The surface of Zirconium(4+);tetrahydroxide;hydrate is populated with hydroxyl (-OH) groups that can be broadly classified into terminal and bridging types. These hydroxyl groups, along with coordinatively unsaturated zirconium sites, constitute the primary active sites that dictate the material's surface reactivity.

Terminal and bridging hydroxyl groups on the surface of this compound have been identified as distinct active sites for various catalytic transformations. rsc.org Terminal hydroxyls are bonded to a single zirconium atom (Zr-OH), while bridging hydroxyls are linked to two zirconium atoms (Zr-O(H)-Zr).

Recent studies have demonstrated the bifunctional catalytic nature of these hydroxyl groups. For instance, in the transformation of 1-phenylethanol, terminal hydroxyl groups have been identified as the active sites for oxidative dehydrogenation to acetophenone, whereas bridging hydroxyl groups facilitate the dehydration to styrene. rsc.org This selectivity highlights the distinct roles these hydroxyl groups play in catalytic reactions. The activation of different oxidizing agents can also be specific to the type of hydroxyl group; bridging hydroxyls have been shown to primarily activate H₂O₂ and O₂, while terminal hydroxyls are also involved in these processes. researchgate.net

The polymeric structure of zirconium hydroxide (B78521) features zirconium atoms connected by hydroxo and/or oxygen bridges, with coordinated water molecules on the surface. researchgate.net This complex network of hydroxyl groups contributes to the material's high surface area and catalytic activity. researchgate.net

| Hydroxyl Group Type | Description | Identified Catalytic Role | Example Reaction |

|---|---|---|---|

| Terminal Hydroxyl (Zr-OH) | -OH group bonded to a single zirconium atom. | Active site for oxidative dehydrogenation. rsc.org | 1-phenylethanol to acetophenone. rsc.org |

| Bridging Hydroxyl (Zr-O(H)-Zr) | -OH group bridging two zirconium atoms. | Active site for dehydration. rsc.org | 1-phenylethanol to styrene. rsc.org |

Coordinatively unsaturated zirconium sites (CUS), often associated with surface defects and oxygen vacancies, are another critical component of the active surface of this compound. dtic.mil These sites act as Lewis acid centers and play a significant role in various catalytic reactions, including C-H bond activation. researchgate.net

The concentration of these active sites can be influenced by factors such as crystallite size. researchgate.net Quantum chemical calculations have suggested that two zirconium cations located at an oxygen vacancy are responsible for the homolytic dissociation of C-H bonds in alkanes. researchgate.net This mechanism differs from that observed on other metal oxides where the active site typically involves a metal cation and an adjacent lattice oxygen. researchgate.net The presence of CUS contributes to both the Brønsted and Lewis acidity of the material. dtic.mil

This compound is an amphoteric hydroxide, meaning it can react with both acids and bases. sdyjxcl.cn This amphoteric character is a direct consequence of the surface hydroxyl groups, which can either accept a proton to form a positively charged surface (Zr-OH₂⁺) in acidic conditions or donate a proton to form a negatively charged surface (Zr-O⁻) in basic conditions. This property is fundamental to its ion-exchange capabilities and its utility as an adsorbent for a wide range of molecules. zhuoerchem.com

Adsorption Mechanisms and Interactions

The amphoteric surface of this compound allows for the adsorption of both cations and anions from aqueous solutions through different mechanisms, primarily outer-sphere and inner-sphere complexation.

Adsorption onto the surface of this compound can occur via two main mechanisms:

Outer-Sphere Complexation: In this mechanism, the adsorbing ion retains its hydration shell and is electrostatically attracted to the charged surface of the zirconium hydroxide. rsc.orgresearchgate.net This is a weaker form of interaction and is often considered a form of ion exchange. rsc.org

Inner-Sphere Complexation: This involves the direct bonding of the adsorbing ion to the zirconium center on the surface, with the displacement of water molecules from its hydration shell. rsc.orgwikipedia.org This results in a stronger, more specific interaction, often involving covalent character. wikipedia.org

The dominant mechanism depends on the specific adsorbate and the surface conditions. For instance, the main uptake mechanism for iodate (B108269) on hydrous zirconium oxides was found to be outer-sphere complexation, although inner-sphere complexation also played a minor role. rsc.org

| Mechanism | Description | Nature of Interaction | Strength of Interaction |

|---|---|---|---|

| Outer-Sphere Complexation | Adsorbed ion retains its hydration shell and is electrostatically bound to the surface. rsc.orgresearchgate.net | Electrostatic | Weaker |

| Inner-Sphere Complexation | Adsorbed ion directly bonds to the surface, displacing water molecules. rsc.orgwikipedia.org | Covalent/Ionic | Stronger |

The adsorption capacity of this compound for a specific anion can be influenced by the presence of other competing anions in the solution. Studies have shown that anions like sulfate (B86663) can compete with iodate for adsorption sites on the surface of hydrous zirconium oxides. rsc.orgrsc.org

The selective removal of iodate in the presence of competing anions like sulfate has been demonstrated, with apparent capacities ranging from 0.1 to 0.4 meq/g, depending on the sulfate concentration. rsc.org This indicates that while competition exists, this compound can exhibit selectivity for certain anions. The competition arises because both iodate and sulfate can adsorb onto the protonated hydroxyl groups via outer-sphere complexation. rsc.org It has also been noted that hydroxyl ions (OH⁻) and iodate (IO₃⁻) compete for the same surface sites. rsc.org

Impact of Environmental Contaminants on Surface Reactivity

The efficacy of this compound as a decontamination and filtration material is significantly influenced by its interaction with common atmospheric components. Environmental contaminants can form adsorbates on the surface of zirconium hydroxide, which can affect its chemical reactivity.

Adsorption of Carbon Dioxide (CO₂) and Sulfur Dioxide (SO₂)

Zirconium hydroxide has demonstrated a significant capacity for adsorbing acidic gases like carbon dioxide and sulfur dioxide, primarily through reactions with its surface hydroxyl groups.

Carbon Dioxide (CO₂): Mesoporous zirconium hydroxide exhibits a high capacity for CO₂ adsorption, even outperforming materials like zeolite 13X on a volumetric basis under a wide range of pressures (100–3000 kPa). The adsorption process is reversible, allowing for CO₂ desorption through a pressure swing at moderate temperatures. Studies have shown that the presence of co-adsorbed water does not inhibit this reversible behavior, highlighting its durability for CO₂ capture in humid conditions. Dosing zirconium hydroxide with CO₂ leads to the formation of adsorbed (bi)carbonates and interfacial carbonate complexes on the surface. However, high concentrations of CO₂ can be detrimental to the material's decontamination properties by occupying the active sites with these carbonaceous adsorbates, thereby reducing the kinetics of decomposition for other agents. Research into sol-gel synthesized this compound showed a notable CO₂ adsorption capacity of 1.18 mmol/g.

Sulfur Dioxide (SO₂): Zirconium hydroxide is a highly effective substrate for the removal of SO₂ from air streams at room temperature. Its removal capacity has been measured at approximately 90 mg of SO₂ per cm³ of bed volume, a value significantly greater than that of activated carbon and activated carbon impregnated with 10% copper(II) oxide. The interaction is strong, with temperature-programmed desorption results indicating that SO₂ is strongly retained. X-ray photoelectron spectroscopy has revealed the presence of sulfite (B76179) species on the surface after exposure, suggesting the formation of zirconium sulfite. This indicates that the removal process involves both physical and reactive adsorption. The interaction leads to the formation of sulfite and sulfate species on the zirconium hydroxide surface.

| Contaminant | Adsorbent | Key Findings | Reference |

|---|---|---|---|

| Carbon Dioxide (CO₂) | Mesoporous Zirconium Hydroxide | Higher volumetric adsorption capacity than zeolite 13X; reversible adsorption-desorption. | |

| Carbon Dioxide (CO₂) | Sol-gel Synthesized Zirconium Hydroxide | Adsorption capacity of 1.18 mmol/g. | |

| Sulfur Dioxide (SO₂) | Zirconium Hydroxide (365 m²/g) | Removal capacity of ~90 mg/cm³; significantly higher than activated carbon. |

Effects of Water and Nitrogen Dioxide (NO₂) on Decontamination Efficiency

Water and nitrogen dioxide are other prevalent environmental factors that can alter the surface chemistry of zirconium hydroxide and its performance in decontamination.

Water (H₂O): The presence of water or humidity has a complex but often beneficial effect on the decontamination efficiency of zirconium hydroxide. Elevated humidity has been shown to promote the hydrolysis of adsorbed chemical warfare agent simulants, such as dimethyl methylphosphonate (B1257008) (DMMP). This process can regenerate free hydroxyl species on the zirconium hydroxide surface, which are crucial for its reactive capabilities. While some materials, like zeolite 13X, show negligible CO₂ adsorption in the presence of water, mesoporous zirconium hydroxide maintains its reversible CO₂ adsorption-desorption behavior, demonstrating robust water durability.

Nitrogen Dioxide (NO₂): Exposure to nitrogen dioxide results in the formation of nitrite (B80452) and nitrate (B79036) species on the surface of zirconium hydroxide. Density functional theory studies on the related compound, zirconia (ZrO₂), suggest that the surface is more sensitive to SO₂ capture than to NO₂. This implies that while NO₂ does react with the surface, its impact on occupying active sites might be less pronounced compared to SO₂. The formation of these nitrogen-based species can still, however, influence the subsequent adsorption and decomposition of other targeted chemicals.

Reactive Adsorption and Decomposition Studies

This compound is recognized for its excellent sorption properties and its ability to not just adsorb, but actively decompose a range of hazardous chemicals. It functions as a reactive adsorbent, irreversibly binding the products of decomposition.

Decomposition of Chemical Warfare Agent Simulants

Zirconium hydroxide has shown high reactivity in the decomposition of various chemical warfare agents (CWAs) and their simulants. Its effectiveness is attributed to a combination of diverse surface hydroxyl species and defects.

Studies have investigated its efficacy against simulants like dimethyl methylphosphonate (DMMP), a simulant for G-series nerve agents, and 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a simulant for sulfur mustard. In the case of DMMP, zirconium hydroxide facilitates its hydrolysis, forming methyl methylphosphonate and methoxy (B1213986) degradation products on its free bridging and terminal hydroxyl sites. The decomposition of DMMP on zirconium hydroxide has been found to be significantly more effective compared to various Zirconium(IV) Metal-Organic Frameworks (MOFs), even those with much higher surface areas.

The material is also effective against live agents. Nuclear Magnetic Resonance (NMR) studies have determined the half-lives for the reaction of zirconium hydroxide with several CWAs:

Soman (GD): 8.7 minutes

Sulfur Mustard (HD): 138 minutes (2.3 hours)

VX: 1 minute

Sarin (GB): 2.84 minutes (on a Zr(OH)₄@W-ACF composite)

This rapid decomposition is crucial for effective decontamination. The hydrolysis of these agents on the zirconium hydroxide surface leads to less toxic products. For instance, the ultimate decontamination products of HD are thiodiglycol (B106055) and 2-hydroxyethyl vinyl sulfide, which are non-erosive.

| Agent | Agent Type | Half-life (t₁/₂) | Reference |

|---|---|---|---|

| VX | Nerve Agent | 1 minute | |

| Sarin (GB) | Nerve Agent | 2.84 minutes* | |

| Soman (GD) | Nerve Agent | 8.7 minutes | |

| Sulfur Mustard (HD) | Blister Agent | 138 minutes |

*Value obtained for a this compound on a woven activated carbon fiber composite (Zr(OH)₄@W-ACF).

Sequestration of Toxic Industrial Chemicals

Beyond its military applications, this compound is also effective in sequestering a broad spectrum of toxic industrial chemicals (TICs). Its high surface area and reactive surface hydroxyl groups make it suitable for use in filtration and protective equipment against these hazardous materials.

Zirconium hydroxide has been incorporated into composite materials to enhance the removal of multiple types of toxic chemicals. Fibers loaded with zirconium hydroxide have been developed for use in lightweight, breathable protective garments capable of capturing or degrading TICs. Specific TICs that these materials have been shown to protect against include:

Hydrogen chloride

Sulfur dioxide

Hydrogen sulfide

Cyanogen chloride

The mechanism for sequestration often involves reactive adsorption, similar to its interaction with acid gases like SO₂, where the TIC reacts with the surface to form a more benign, surface-bound species. This dual capability of physical adsorption and chemical decomposition makes zirconium hydroxide a versatile material for broad-spectrum chemical protection.

Polymorphism and Phase Transformations in Hydrous Zirconia Systems

Formation and Stabilization of Zirconia Crystalline Phases

The crystallization behavior of zirconia from hydrous precursors is a complex process governed by thermodynamic and kinetic factors. The initial amorphous zirconium hydroxide (B78521) serves as a building block for different crystalline phases, with the synthesis route and subsequent treatments dictating the final structure.

Routes to Metastable Tetragonal Zirconia (t-ZrO2)

Metastable tetragonal zirconia (t-ZrO2) is frequently formed as an intermediate phase during the calcination of hydrous zirconia precursors. The initial product, often an amorphous zirconium oxyhydroxide, transforms into t-ZrO2 upon heating. berkeley.edu This transformation from an amorphous state to the tetragonal phase is an exothermic process, with an estimated enthalpy of approximately -13 kJ/mol. berkeley.edu

Several factors are crucial for the stabilization of the t-ZrO2 phase at temperatures below its usual stability range. A primary factor is the crystallite size; t-ZrO2 is typically stable when the crystallite size is below a critical threshold, often cited as around 30 nm. berkeley.edunih.gov The higher surface energy of smaller particles makes the tetragonal phase thermodynamically favorable over the monoclinic phase. ipme.ru Additionally, the presence of a hydrated surface layer on the nanostructures plays a significant role in stabilizing the tetragonal phase. researchgate.net Removal of this hydration layer can trigger the transformation to the monoclinic form. researchgate.net

Various synthesis techniques are employed to produce t-ZrO2 from hydrous precursors, including sol-gel, hydrolysis, and solvothermal methods. ipme.ruacs.orgcore.ac.uk In solvothermal synthesis, the choice of solvent is critical; using methanol (B129727), for instance, can promote the retention of the tetragonal structure by facilitating the removal of water molecules from the precursor. acs.orgnih.gov The chemical environment during synthesis also has a profound impact. A low pH and the use of strong reducing agents like sodium borohydride (B1222165) can enhance the stability of the t-ZrO2 phase up to 600°C. core.ac.uk

| Factor | Mechanism | Reference |

|---|---|---|

| Small Crystallite Size (<30 nm) | Surface energy effects make the tetragonal phase more thermodynamically favorable at the nanoscale. | berkeley.edunih.gov |

| Hydrated Surface Layer | The presence of surface hydroxyl groups and adsorbed water lowers the surface free energy, stabilizing the t-ZrO2 structure. | researchgate.net |

| Synthesis Solvent (e.g., Methanol) | In solvothermal methods, non-aqueous solvents can help remove water from the precursor, preserving the tetragonal structure. | acs.orgnih.gov |

| Low pH / Reducing Agents | Chemical conditions during precipitation can influence precursor structure and subsequent crystallization, favoring t-ZrO2 formation and stability. | core.ac.uk |

Synthesis of Monoclinic Zirconia (m-ZrO2) from Hydrous Precursors

Monoclinic zirconia (m-ZrO2) represents the thermodynamically stable phase of zirconia at ambient temperature. harvard.edu It is typically synthesized by calcining hydrous zirconia precursors at higher temperatures, generally above the formation range of the tetragonal phase (i.e., >700-900°C). berkeley.eduresearchgate.net The formation of m-ZrO2 occurs as the metastable t-ZrO2 crystallites grow beyond the critical size, triggering the phase transformation. berkeley.edunih.gov

The synthesis conditions can be tailored to favor the formation of m-ZrO2. For example, in solvothermal synthesis, employing water as the solvent can promote the transformation of initially formed tetragonal structures into the more stable m-ZrO2 through a dissolution-precipitation mechanism. acs.orgnih.gov It is also possible to synthesize high-surface-area m-ZrO2 at low temperatures by exposing pre-formed t-ZrO2 to water vapor at room temperature. berkeley.edu This method facilitates the phase transition without inducing significant particle coarsening, which is common during high-temperature calcination. berkeley.edu Furthermore, specific hydrothermal routes have been developed for the direct synthesis of pure m-ZrO2 nanostructures from hydrous precursors. nih.gov Calcination of a zirconium hydroxide gel at 800°C results in a complete transformation to pure monoclinic zirconia. uni-regensburg.de

Investigation of Cubic Zirconia Formation

The cubic phase of zirconia (c-ZrO2) is thermodynamically stable only at very high temperatures, typically above 2370°C. nih.gov To obtain and stabilize cubic zirconia at room temperature, it is necessary to introduce a stabilizing agent into the crystal lattice. wikipedia.orgnewworldencyclopedia.org Common stabilizers include yttrium oxide and calcium oxide. libretexts.org The conventional method involves calcining monoclinic zirconia with one of these stabilizers at temperatures exceeding 1200°C. google.com